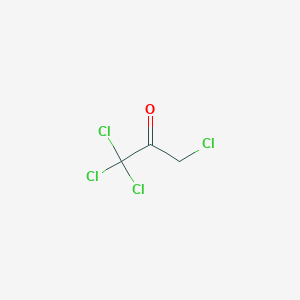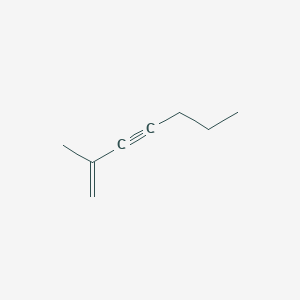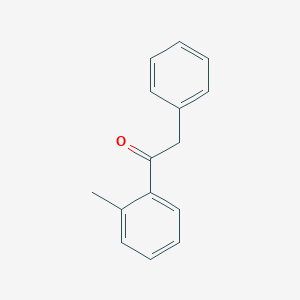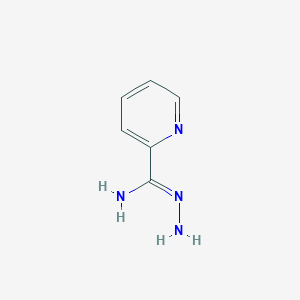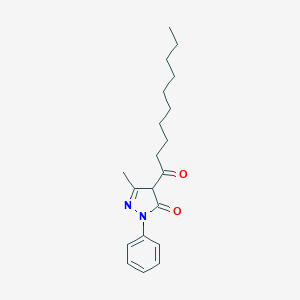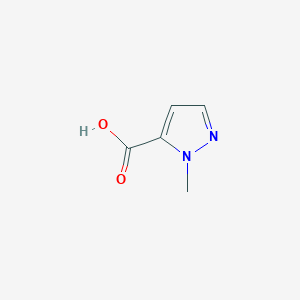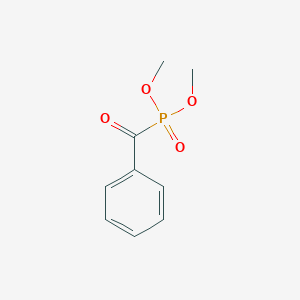
Triyoduro de vanadio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its black, hygroscopic crystals that dissolve in water to form green solutions, indicative of V(III) ions . Vanadium triiodide is a paramagnetic solid, meaning it is attracted to magnetic fields due to the presence of unpaired electrons.
Aplicaciones Científicas De Investigación
Vanadium triiodide has several applications in scientific research:
Mecanismo De Acción
Mode of Action
Métodos De Preparación
Vanadium triiodide is typically synthesized by the direct reaction of vanadium powder with iodine at elevated temperatures around 500°C . The reaction can be represented as: [ 2V + 3I_2 \rightarrow 2VI_3 ]
In industrial settings, the compound can also be produced through a chemical transport reaction involving the reversible formation of vanadium triiodide in the presence of iodine, followed by its decomposition to yield pure vanadium metal .
Análisis De Reacciones Químicas
Vanadium triiodide undergoes several types of chemical reactions, including:
Oxidation: Vanadium triiodide can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(II) iodide.
Thermal Decomposition: When heated, vanadium triiodide decomposes to form vanadium(II) iodide and vanadium(IV) iodide.
Common reagents used in these reactions include iodine and various reducing agents. The major products formed from these reactions are typically other vanadium iodides or pure vanadium metal.
Comparación Con Compuestos Similares
Vanadium triiodide can be compared with other vanadium halides, such as vanadium(III)
Propiedades
Número CAS |
15513-94-7 |
|---|---|
Fórmula molecular |
I3V |
Peso molecular |
431.6549 g/mol |
Nombre IUPAC |
triiodovanadium |
InChI |
InChI=1S/3HI.V/h3*1H;/q;;;+3/p-3 |
Clave InChI |
AAWFOGYSSVYINI-UHFFFAOYSA-K |
SMILES |
[V].[I-].[I-].[I-] |
SMILES canónico |
[V](I)(I)I |
| 15513-94-7 | |
Origen del producto |
United States |
Q1: What makes Vanadium Triiodide (VI3) interesting for magnetic material applications?
A1: Vanadium Triiodide (VI3) exhibits intriguing magnetic behavior, particularly in its ultrathin forms. Unlike many other materials, VI3 demonstrates hard ferromagnetism even at thicknesses down to a single molecular layer [, ]. This property is unusual for 2D materials and stems from its high coercive field, meaning it requires a strong magnetic field to reverse its magnetization. This makes VI3 a promising candidate for applications like high-density magnetic storage.
Q2: How does the structure of Vanadium Triiodide (VI3) influence its magnetic properties?
A2: The magnetic properties of VI3 are strongly linked to its structure. Research suggests that exfoliated VI3 flakes possess a different layer stacking arrangement than its bulk form, leading to broken inversion symmetry []. This structural difference is observed even in flakes as thin as three layers and has been linked to the unusual thickness-dependent increase in Curie temperature observed in exfoliated VI3. This highlights the potential for tailoring VI3's magnetic properties by manipulating its layer stacking and structure.
Q3: What insights have researchers gained about the magnetization process in Vanadium Triiodide (VI3) using novel microscopy techniques?
A3: Researchers have employed widefield nitrogen-vacancy (NV) microscopy to visualize the magnetization process in VI3 at a microscopic level []. This technique revealed that VI3 flakes exhibit abrupt switching of their magnetization at a specific magnetic field strength, regardless of their thickness. Additionally, the study showed that the initial magnetization process involves the movement of domain walls within the material, and this movement is influenced by the thickness of the VI3 flake. These findings provide valuable insights into the fundamental mechanisms governing magnetization in this unique material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


